molecular formula C23H23N5OS B2498889 2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-47-9

2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2498889
CAS RN: 422533-47-9
M. Wt: 417.53
InChI Key: HHDPUYRYQFTEQP-UHFFFAOYSA-N
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Description

This compound is part of the quinazolinone and pyridopyrimidinone families, known for their diverse biological activities. Its structure incorporates multiple heterocyclic rings, including quinazolinone and pyrido[1,2-a]pyrimidinone moieties, making it a candidate for various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of amino-substituted benzoic acids or their derivatives. For example, the synthesis of quinazolin-4(3H)-ones can be achieved via the condensation of o-aminobenzamides with aromatic aldehydes in the presence of InCl3, yielding 2-aryl quinazolin-4(3H)-ones with good yields and selectivities (Mulakayala et al., 2012). Additionally, pyrido[2,1-b]quinazolin-11-ones can be synthesized from N-(2-bromophenyl)pyridine-2-amines using palladium-catalyzed carbonylation (Xu & Alper, 2015).

Molecular Structure Analysis

The molecular structure of quinazolinones and pyrido[1,2-a]pyrimidinones is characterized by the presence of nitrogen atoms within the heterocyclic rings, contributing to their chemical reactivity and potential for hydrogen bonding. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures, revealing insights into their conformation and electronic distribution.

Chemical Reactions and Properties

Quinazolinones and their derivatives undergo various chemical reactions, including N-arylation, sulfonylation, and cyclization. For instance, quinazolin-4(3H)-ones can undergo N-arylation to introduce aryl groups, enhancing their chemical diversity (Li et al., 2013). Sulfonylation of quinazolinones can lead to regioselective introduction of sulfonyl groups, affecting their physical and chemical properties (Mertens et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound and its derivatives have been synthesized using various techniques. For instance, a study described the synthesis of quinazolin-4(3H)-ones via amidine N-arylation, which is applicable for synthesizing compounds like "2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one" (Li et al., 2013).

  • Chemical Properties and Optimization : Another study focused on optimizing phenyl quinazoline derivatives for the treatment of atrial fibrillation, which provides insights into the properties and optimization of similar compounds (Gunaga et al., 2017).

Applications in Medical Research

  • Pro-Apoptotic Agents in Cancer Therapy : Some research has explored the potential of quinazolin-2,4-diamine and pyrido[2,3-d]pyrimidin-2,4-diamine derivatives as pro-apoptotic agents in cancer cells, indicating the potential therapeutic applications of similar compounds in oncology (Font et al., 2011).

  • Antimalarial Activity : A study on the synthesis of quinazolin-2,4-dione analogs and their antimalarial activity through molecular docking analysis highlights the potential application of such compounds in treating malaria (Abdelmonsef et al., 2020).

  • Anti-Inflammatory Properties : The synthesis and evaluation of newer quinazolin-4-one derivatives for their anti-inflammatory activity suggest the possible use of such compounds in developing anti-inflammatory drugs (Kumar & Rajput, 2009).

Potential in Drug Development

  • Inhibitors for Specific Enzymes : Research into the development of specific enzyme inhibitors, like IKur inhibitors for atrial fibrillation treatment, can be relevant for understanding how similar compounds might be used in drug development (Gunaga et al., 2017).

  • Cytotoxic Activity in Cancer Treatment : Studies evaluating the cytotoxic activities of quinazolinone derivatives provide insights into their potential use in cancer therapies (Ezzati et al., 2017).

properties

IUPAC Name

2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c29-21-14-17(24-20-12-6-7-13-28(20)21)15-30-23-26-19-11-5-4-10-18(19)22(27-23)25-16-8-2-1-3-9-16/h4-7,10-14,16H,1-3,8-9,15H2,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPUYRYQFTEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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